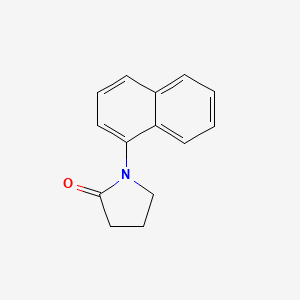

1-(Naphthalen-1-yl)pyrrolidin-2-one

Description

1-(Naphthalen-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (γ-lactam) ring substituted at the 1-position with a naphthalen-1-yl group. Key physicochemical and spectral properties include:

- Melting Point: 87.5–89.0 °C .

- NMR Data:

- Mass Spectrometry: Molecular ion peak at m/z = 211 (EI), HRMS confirms the molecular formula C₁₄H₁₃NO .

This compound serves as a precursor in synthesizing bioactive derivatives, such as PI3K inhibitors and dual-acting FFAR1/FFAR4 modulators .

Properties

CAS No. |

5137-33-7 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-naphthalen-1-ylpyrrolidin-2-one |

InChI |

InChI=1S/C14H13NO/c16-14-9-4-10-15(14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2 |

InChI Key |

KDRONXZNFIQMDV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of Pyrrolidin-2-one

One straightforward approach to prepare this compound is the direct N-arylation of pyrrolidin-2-one with naphthalen-1-yl derivatives. This method involves nucleophilic substitution or cross-coupling reactions where the nitrogen atom of pyrrolidin-2-one acts as a nucleophile.

-

Pyrrolidin-2-one + Naphthalen-1-yl halide → this compound

This strategy requires activation of the naphthyl moiety, often as a halide (e.g., bromide or iodide), and the use of catalysts such as palladium complexes in Buchwald-Hartwig amination or copper catalysts in Ullmann-type coupling.

Although this method is conceptually simple, literature specific to this exact compound is sparse; however, analogous N-arylations of pyrrolidin-2-one have been reported with moderate to good yields.

Multi-Step Synthetic Routes via Chiral Intermediates

In the broader context of pyrrolidin-2-one synthesis, multi-step sequences starting from chiral aldehydes or esters have been employed to build complex pyrrolidinone derivatives.

One example involves the use of Morita–Baylis–Hillman adducts, followed by ozonolysis, stereoselective reductions, deprotections, and amidation to afford pyrrolidin-2-one intermediates, which can be further functionalized.

Although this method is more elaborate and designed for polyhydroxylated pyrrolidines, similar principles could be adapted for this compound synthesis with appropriate naphthyl-containing precursors.

Comparative Analysis of Preparation Methods

Experimental Data and Yields

Due to the limited direct literature on the synthesis of this compound, experimental data are often inferred from related pyrrolidin-2-one derivatives and naphthyl-substituted compounds.

Purification and Characterization:

Compounds are typically purified by column chromatography or reversed-phase flash chromatography.

Characterization includes ^1H NMR, ^13C NMR, IR, HRMS, and melting point determination.

Chemical Reactions Analysis

1-(Naphthalen-1-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using reagents like copper(II) acetate and potassium iodide in the presence of an oxidant . It can also participate in substitution reactions, where the naphthalene ring can be functionalized with different substituents under specific conditions . The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one is a synthetic organic compound featuring a pyrrolidine ring and a naphthalene moiety, with the molecular formula . The compound's structure combines a pyrrolidinone structure with a naphthalene group, giving it aromatic properties and enhancing its potential reactivity with biological systems. Research indicates that similar compounds exhibit significant biological activities, and further investigation is required to fully elucidate its therapeutic potential.

Potential Applications

- Pharmaceutical Development The unique structure of 1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one makes it valuable in pharmaceutical development. It can be used to create complex molecules for pharmaceutical applications.

- Antiarrhythmic Properties Pyrrolidin-2-one derivatives possess antiarrhythmic properties, suggesting they can be promising in preventing and treating arrhythmia . Further studies are necessary to characterize their pharmacological properties and safety profile .

- Interaction Studies Interaction studies suggest that 1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one may interact with specific protein targets involved in cancer pathways or inflammatory responses. Further research is needed to clarify these interactions and their implications for drug design.

- Analogues Structurally similar compounds, such as 2-(Naphthalen-1-yl)pyrrolidine, 3-(Naphthalen-1-yl)pyrrolidin-2-one, N-(Naphthalen-1-yl)-pyrrolidine, and 4-(Naphthalen-1-yl)piperidine, exhibit varied properties that could be explored for different applications.

Structural Comparison

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Naphthalen-1-yl)pyrrolidine | Pyrrolidine with naphthalene | Versatile precursor for complex organic molecules |

| 3-(Naphthalen-1-yl)pyrrolidin-2-one | Pyrrolidinone | Potentially distinct biological activities |

| N-(Naphthalen-1-yl)-pyrrolidine | Pyrrolidine derivative | Lacks carbonyl functionality found in 1-[2-(Naphthalen... |

| 4-(Naphthalen-1-yl)piperidine | Piperidine derivative | Different ring structure alters reactivity |

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yl)pyrrolidin-2-one and its derivatives involves their interaction with specific molecular targets. For example, some derivatives exhibit anticonvulsant activity by binding to serotonin 5-HT1A and α1-adrenergic receptors, which play a role in modulating neuronal excitability . The compound’s effects are mediated through these interactions, leading to changes in neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Substituted Pyrrolidin-2-one Derivatives

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one (Naphyrone)

- Structure: Differs by a pentanone chain and pyrrolidine substitution (CAS 850352-53-3) .

- Applications: A synthetic cathinone derivative with psychostimulant properties.

- Contrast : While 1-(Naphthalen-1-yl)pyrrolidin-2-one is used in therapeutic research, Naphyrone is primarily linked to recreational drug use and public health risks .

1-((2-Hydroxy naphthalen-1-yl)(phenyl)(methyl))pyrrolidin-2-one

- Synthesis : Prepared via iodine-catalyzed three-component reactions .

- Activity : Potent PI3K inhibitor with anticancer properties (IC₅₀ values comparable to established chemotherapeutics) .

- Comparison : The hydroxyl and phenyl groups enhance target specificity compared to the parent compound, which lacks these functional modifications .

Arylpiperazine-Modified Pyrrolidin-2-one Derivatives

S-61 and S-73

- Structures : Feature arylpiperazine moieties (e.g., 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one) .

- Activity: Exhibit α₁-adrenolytic, antiarrhythmic, and hypotensive effects. S-61 has an ED₅₀ of 1.0 mg/kg in epinephrine-induced arrhythmia models .

- Contrast : The naphthalene group in this compound may reduce cardiovascular activity but improve CNS or anticancer targeting .

Antioxidant and Anti-Cancer Derivatives

1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- Activity : 1.5× higher antioxidant activity than ascorbic acid in DPPH assays .

- Comparison : The chloro-hydroxyphenyl and oxadiazole groups enhance radical scavenging, unlike the naphthalene moiety in the target compound .

1-(3-((4-Amino-6-((3-chloro-4-methylphenyl)amino)-1,3,5-triazin-2-yl)methoxy)naphthalen-1-yl)pyrrolidin-2-one

CNS-Targeting Derivatives

1-(Pyridin-4-yl)pyrrolidin-2-one

- Pharmacokinetics : Low to moderate microsomal stability in human/rat liver models .

- Contrast : The naphthalene group in the target compound may improve metabolic stability compared to pyridinyl derivatives .

α-PVP (1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one)

- Activity: Psychostimulant with high abuse liability; blocks dopamine/norepinephrine transporters .

- Structural Difference: The phenyl-pentanone chain in α-PVP contrasts with the naphthalene-pyrrolidinone structure, leading to divergent biological effects .

Biological Activity

1-(Naphthalen-1-yl)pyrrolidin-2-one, a compound belonging to the pyrrolidine class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene ring linked to a pyrrolidinone structure, providing a scaffold that can interact with various biological targets. Its lipophilicity, indicated by a calculated log P value of approximately 4.77, suggests significant membrane permeability, which is crucial for central nervous system (CNS) activity and bioavailability .

Pharmacological Profiles

The compound exhibits notable interactions with neurotransmitter systems, particularly in the modulation of dopamine (DA) and norepinephrine (NE) uptake. Research indicates that derivatives of pyrrolidinones can inhibit the dopamine transporter (DAT) and norepinephrine transporter (NET), suggesting potential applications as stimulants or in treating disorders linked to these neurotransmitters .

In a study evaluating various analogues, the naphthyl derivative was shown to have a Ki value of 33.1 nM for the serotonin transporter (SERT), indicating moderate potency . This activity is essential for understanding its potential as an antidepressant or anxiolytic agent.

The primary mechanism through which this compound exerts its effects appears to involve the inhibition of monoamine transporters. This leads to increased extracellular levels of neurotransmitters such as DA and NE, contributing to its stimulant effects observed in animal models . The compound's action on D1 and D2 receptors has been implicated in its locomotor-stimulating properties, paralleling findings with other synthetic cathinones .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the naphthalene ring and modifications to the pyrrolidine core can significantly alter biological activity. For instance, increasing the size of substituents or altering their electronic properties can enhance selectivity towards specific transporters while minimizing off-target effects .

Neurotoxicity and Safety Profile

While the stimulant effects of this compound are promising for therapeutic applications, concerns regarding neurotoxicity have been raised. In studies involving synthetic cathinones, including related compounds like α-PVP, adverse effects such as increased locomotor activity leading to potential neurotoxicity were documented . It is essential to conduct further research on the safety profile of this compound before considering clinical applications.

Therapeutic Potential

Given its interaction with key neurotransmitter systems, this compound may have therapeutic applications in treating conditions such as depression, attention deficit hyperactivity disorder (ADHD), and other mood disorders. Continued exploration into its pharmacodynamics and pharmacokinetics will be vital in establishing its efficacy and safety in clinical settings.

Q & A

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-yl)pyrrolidin-2-one, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For example, naphthalene derivatives can be functionalized via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling. Key steps include:

- Oxidation of 1-(1-Naphthyl)pyrrolidine : Controlled oxidation using reagents like meta-chloroperbenzoic acid (mCPBA) or catalytic hydrogen peroxide under acidic conditions yields the pyrrolidin-2-one scaffold .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions, while inert atmospheres (argon/nitrogen) prevent undesired side reactions .

- Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-coupling steps .

Reaction progress should be monitored via TLC or HPLC, and purity assessed using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., π-π stacking in naphthalene moieties) .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., pyrrolidinone ring protons at δ 2.5–3.5 ppm) .

- FT-IR : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and aromatic C-H bending .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic distributions and reactive sites .

Q. What preliminary toxicological assessments are critical for handling this compound?

- Acute toxicity screening : Follow OECD Guidelines 423 (oral) or 436 (inhalation) using rodent models. Monitor systemic effects (e.g., hepatic/renal toxicity) via serum biomarkers (ALT, creatinine) .

- In vitro assays : Test cytotoxicity in HepG2 or HEK293 cells using MTT assays. IC₅₀ values <100 µM suggest high bioactivity requiring careful handling .

- Exposure routes : Prioritize inhalation and dermal exposure studies, as naphthalene derivatives are associated with respiratory and ocular irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Meta-analysis : Use systematic literature search strategies (e.g., PubMed, TOXCENTER) with query strings combining MeSH terms like "Naphthalenes/pharmacology" and "Receptors, Retinoic Acid" .

- Dose-response validation : Replicate studies under standardized conditions (e.g., fixed concentrations, cell lines) to isolate structure-activity relationships (SAR). For example, substituents at the pyrrolidinone nitrogen significantly modulate RAR affinity .

- Data triangulation : Cross-reference in vitro results with in vivo models (e.g., zebrafish for developmental toxicity) to confirm mechanistic hypotheses .

Q. What advanced crystallographic techniques address challenges in resolving this compound polymorphs?

- High-resolution synchrotron XRD : Resolves low-electron-density regions (e.g., disordered solvent molecules) in crystals .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns common in naphthalene-containing compounds .

- Temperature-dependent studies : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion in the pyrrolidinone ring .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced selectivity?

- Substituent engineering : Introduce electron-withdrawing groups (e.g., -Br, -CF₃) at the naphthalene 4-position to enhance hydrophobic interactions with target proteins (e.g., viral proteases) .

- Scaffold hopping : Replace pyrrolidinone with piperidinone to modulate steric bulk and improve metabolic stability .

- Binding affinity assays : Surface Plasmon Resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like SARS-CoV-2 main protease .

Q. What methodologies are recommended for assessing environmental persistence and biodegradation of this compound?

- OECD 301B test : Measure ready biodegradability in activated sludge; naphthalene derivatives often show low mineralization rates (<20% in 28 days) .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna) using tools like ECOSAR .

- Photodegradation studies : Expose to UV light (λ=254 nm) and analyze breakdown products via LC-MS .

Q. How do researchers balance reactivity and stability during large-scale synthesis of this compound?

- Process optimization :

- Stability testing : Accelerated degradation studies (40°C/75% RH) identify sensitive functional groups (e.g., carbonyl hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.